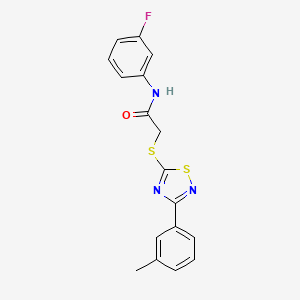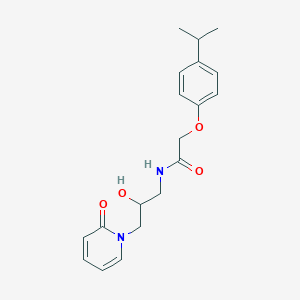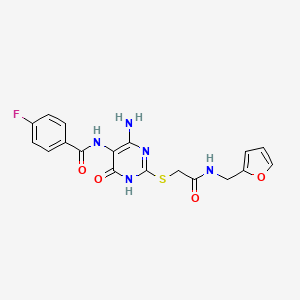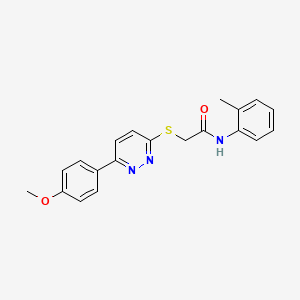![molecular formula C6H11NO B2785333 trans-Hexahydro-1h-furo[3,4-c]pyrrole CAS No. 2098127-36-5](/img/structure/B2785333.png)
trans-Hexahydro-1h-furo[3,4-c]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Hexahydro-1h-furo[3,4-c]pyrrole: is a heterocyclic organic compound with the molecular formula C6H11NO. It is characterized by a fused ring system consisting of a furan ring and a pyrrole ring, both of which are fully hydrogenated.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-Hexahydro-1h-furo[3,4-c]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the hydrogenation of furo[3,4-c]pyrrole derivatives using hydrogen gas in the presence of a palladium catalyst. This reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the rings .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These processes utilize fixed-bed reactors loaded with palladium catalysts, allowing for efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: trans-Hexahydro-1h-furo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen, using reagents such as alkyl halides or acyl chlorides
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives
Applications De Recherche Scientifique
Chemistry: trans-Hexahydro-1h-furo[3,4-c]pyrrole is used as a building block in organic synthesis. Its unique ring structure makes it a valuable intermediate for the synthesis of more complex molecules .
Biology: In biological research, this compound is studied for its potential as a scaffold for drug development. Its ability to interact with various biological targets makes it a candidate for the design of new pharmaceuticals .
Medicine: this compound derivatives have shown promise in medicinal chemistry, particularly as inhibitors of specific enzymes or receptors. Research is ongoing to explore its potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of trans-Hexahydro-1h-furo[3,4-c]pyrrole involves its interaction with specific molecular targets. For example, it can act as an inhibitor of poly ADP ribose polymerase (PARP), an enzyme involved in DNA repair. By inhibiting PARP, this compound can induce cell death in cancer cells, making it a potential anticancer agent . The molecular pathways involved include the disruption of DNA repair mechanisms and the induction of apoptosis .
Comparaison Avec Des Composés Similaires
Hexahydro-1H-furo[3,4-c]pyrrole: Similar structure but lacks the trans configuration.
Tetrahydrofuran: A simpler furan derivative without the pyrrole ring.
Pyrrolidine: A fully hydrogenated pyrrole ring without the furan component
Uniqueness: trans-Hexahydro-1h-furo[3,4-c]pyrrole is unique due to its fused ring system, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-3-8-4-6(5)2-7-1/h5-7H,1-4H2/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQVXVKQOPZRBJ-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2COC[C@H]2CN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-(3,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2785251.png)
![N-(2-(dimethylamino)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2785253.png)
![(2Z)-3-(4-chlorophenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B2785255.png)






![2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2785264.png)
![2-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylquinoxaline](/img/structure/B2785265.png)
![5-Methyl-4-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2785266.png)
![3,4-dihydro-2H-chromen-4-yl[(4-methylphenyl)sulfonyl]methanone](/img/structure/B2785271.png)
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2,6-difluoropyridine-3-sulfonamide](/img/structure/B2785272.png)
